Tetrachlorodisilene

Description

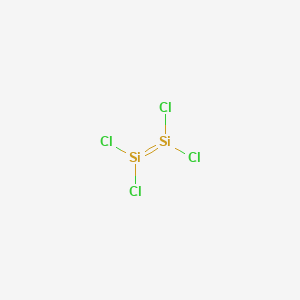

Tetrachlorodisilene (Si₂Cl₄) is a silicon-based compound featuring a disilene (Si=Si) backbone with four chlorine substituents. Disilenes are analogs of alkenes but with silicon-silicon double bonds, which are rare due to silicon’s tendency to form single bonds. Tetrachlorodisilene is synthesized via reactions involving chlorinated silicon precursors, often under controlled conditions to stabilize the reactive Si=Si bond. Its structure and reactivity have been studied in organometallic chemistry for applications in semiconductor materials and catalytic processes. However, the provided evidence lacks direct data on this compound, necessitating reliance on inferred chemical principles and comparisons to structurally related species.

Properties

CAS No. |

88867-44-1 |

|---|---|

Molecular Formula |

Cl4Si2 |

Molecular Weight |

198.0 g/mol |

IUPAC Name |

dichloro(dichlorosilylidene)silane |

InChI |

InChI=1S/Cl4Si2/c1-5(2)6(3)4 |

InChI Key |

XRYUKJRFDMJUJL-UHFFFAOYSA-N |

Canonical SMILES |

[Si](=[Si](Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Tetrachlorodisilene can be synthesized through several methods. One common synthetic route involves the reaction of silicon tetrachloride (SiCl(_4)) with a reducing agent such as lithium aluminum hydride (LiAlH(_4)) under controlled conditions. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition.

Another method involves the dehalogenation of hexachlorodisilane (Si(_2)Cl(_6)) using a suitable reducing agent. This reaction also requires careful control of temperature and solvent conditions to ensure the formation of tetrachlorodisilene.

Chemical Reactions Analysis

Tetrachlorodisilene undergoes various chemical reactions, including:

Oxidation: Tetrachlorodisilene can be oxidized to form silicon dioxide (SiO(_2)) and other silicon-oxygen compounds. Common oxidizing agents include oxygen (O(_2)) and hydrogen peroxide (H(_2)O(_2)).

Reduction: Reduction of tetrachlorodisilene can lead to the formation of lower chlorinated disilanes or silanes. Reducing agents such as lithium aluminum hydride (LiAlH(_4)) are commonly used.

Substitution: Tetrachlorodisilene can undergo substitution reactions where chlorine atoms are replaced by other groups such as alkyl or aryl groups. These reactions often require the presence of a catalyst or specific reaction conditions.

Scientific Research Applications

Tetrachlorodisilene has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds. Its unique reactivity makes it valuable for studying silicon-based reaction mechanisms.

Materials Science: Tetrachlorodisilene is used in the production of silicon-based materials, including semiconductors and thin films

Biology and Medicine: Research is ongoing to explore the potential biological and medicinal applications of tetrachlorodisilene and its derivatives. Its reactivity with biological molecules is of particular interest.

Industry: Tetrachlorodisilene is used in the manufacturing of high-purity silicon for electronic and photovoltaic applications. Its role in the production of silicon-based materials is essential for the development of advanced technologies.

Mechanism of Action

The mechanism of action of tetrachlorodisilene involves its reactivity with various chemical species. The silicon-silicon double bond in tetrachlorodisilene is highly reactive, making it susceptible to nucleophilic and electrophilic attacks. This reactivity allows tetrachlorodisilene to participate in a wide range of chemical reactions, including addition, substitution, and polymerization reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

a. Tetrachloroethylene (C₂Cl₄)

- Structure : A chlorinated hydrocarbon with a C=C double bond. Unlike Si₂Cl₄, its electronic structure involves strong π-bonding in carbon, leading to greater stability .

- Reactivity : Tetrachloroethylene is less reactive toward nucleophiles compared to Si₂Cl₄, as silicon’s larger atomic size and lower electronegativity weaken the Si=Si π-bond, making it more susceptible to cleavage .

- Applications : Widely used as a solvent and degreaser, whereas Si₂Cl₄ is explored in niche materials science applications .

b. Hexachlorodisilane (Si₂Cl₆)

- Structure : A fully saturated Si-Si single-bond compound with six chlorine atoms. The absence of a double bond reduces its reactivity compared to Si₂Cl₄.

- Synthesis : Typically prepared via chlorination of silicon, whereas Si₂Cl₄ requires specialized conditions to preserve the double bond .

c. Dichlorosilane (SiH₂Cl₂)

- Structure : Features a Si-H bond, making it more reactive toward hydrolysis. Si₂Cl₄ lacks hydrogen substituents, altering its stability in aqueous environments.

- Toxicity : Dichlorosilane releases HCl upon hydrolysis, posing acute hazards. Si₂Cl₄’s toxicity profile is less documented but likely involves similar risks due to chlorine content .

Physicochemical Properties

| Property | Tetrachlorodisilene (Si₂Cl₄) | Tetrachloroethylene (C₂Cl₄) | Hexachlorodisilane (Si₂Cl₆) |

|---|---|---|---|

| Bond Type | Si=Si double bond | C=C double bond | Si-Si single bond |

| Molecular Weight (g/mol) | ~253.8 (estimated) | 165.83 | 268.89 |

| Stability | Air-sensitive | Stable under ambient conditions | Moderately stable |

| Reactivity | High (π-bond cleavage) | Low (industrial solvent) | Moderate (substitution reactions) |

Note: Data inferred from chemical analogs due to absent direct evidence for Si₂Cl₄.

Toxicity and Environmental Impact

- Tetrachlorodisilene: Limited data, but chlorosilanes generally release HCl, causing respiratory and dermal irritation. Environmental persistence is uncharacterized .

- Tetrachloroethylene: Well-documented carcinogen with neurotoxic effects; regulated under REACH and OSHA .

- Hexachlorodisilane : Corrosive and hazardous but less studied than tetrachloroethylene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.